- Discovery and Refinement of a New Structural Class of Potent Peptide Deformylase Inhibitors, Journal of Medicinal Chemistry, 2007, 50(1), 10-20

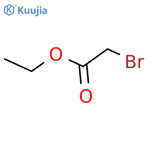

Cas no 919295-79-7 (ethyl 2-(6-bromo-1H-indol-3-yl)acetate)

919295-79-7 structure

Productnaam:ethyl 2-(6-bromo-1H-indol-3-yl)acetate

CAS-nummer:919295-79-7

MF:C12H12BrNO2

MW:282.133182525635

MDL:MFCD12912004

CID:764435

PubChem ID:16099889

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Chemische en fysische eigenschappen

Naam en identificatie

-

- ethyl 2-(6-bromo-1H-indol-3-yl)acetate

- 1H-Indole-3-acetic acid, 6-bromo-, ethyl ester

- 6-bromo-1H-Indole-3-acetic acid ethyl ester

- Ethyl 6-bromo-1H-indole-3-acetate (ACI)

- EN300-111328

- Ethyl (6-bromo-1H-indol-3-yl)acetate

- (6-Bromo-1H-indol-3-yl)-acetic acid ethyl ester

- 919295-79-7

- Z1416283660

- MFCD12912004

- Ethyl 6-Bromoindole-3-acetate

- AC7253

- SCHEMBL4261621

- DBEHTVLBNORKMZ-UHFFFAOYSA-N

- AKOS024175113

- CS-0130572

- DB-369027

- SY058559

- DTXSID50582745

-

- MDL: MFCD12912004

- Inchi: 1S/C12H12BrNO2/c1-2-16-12(15)5-8-7-14-11-6-9(13)3-4-10(8)11/h3-4,6-7,14H,2,5H2,1H3

- InChI-sleutel: DBEHTVLBNORKMZ-UHFFFAOYSA-N

- LACHT: O=C(CC1C2C(=CC(=CC=2)Br)NC=1)OCC

Berekende eigenschappen

- Exacte massa: 281.00514g/mol

- Monoisotopische massa: 281.00514g/mol

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 1

- Aantal waterstofbondacceptatoren: 2

- Zware atoomtelling: 16

- Aantal draaibare bindingen: 4

- Complexiteit: 259

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 42.1Ų

- XLogP3: 2.8

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM334200-5g |

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95%+ | 5g |

$293 | 2022-08-31 | |

| Enamine | EN300-111328-5.0g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 5g |

$3155.0 | 2023-06-09 | |

| Enamine | EN300-111328-2.5g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 2.5g |

$1597.0 | 2023-10-27 | |

| Chemenu | CM334200-1g |

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95%+ | 1g |

$313 | 2021-08-18 | |

| Enamine | EN300-111328-0.1g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 0.1g |

$264.0 | 2023-10-27 | |

| Enamine | EN300-111328-10.0g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 10g |

$6158.0 | 2023-06-09 | |

| A2B Chem LLC | AD05368-2.5g |

Ethyl 2-(6-bromo-1h-indol-3-yl)acetate |

919295-79-7 | 95% | 2.5g |

$1717.00 | 2024-07-18 | |

| Enamine | EN300-111328-10g |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 10g |

$6158.0 | 2023-10-27 | |

| 1PlusChem | 1P006K8O-100mg |

1H-Indole-3-acetic acid, 6-bromo-, ethyl ester |

919295-79-7 | 95% | 100mg |

$329.00 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1201212-500mg |

Ethyl 2-(6-bromo-1H-indol-3-yl)acetate |

919295-79-7 | 95% | 500mg |

¥14937.00 | 2024-04-25 |

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 15 min, < 0 °C

1.2 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C → rt; 24 h, rt

1.3 Solvents: Toluene ; 24 h, rt

1.2 Reagents: Zinc chloride Solvents: Ethanol ; 0 °C → rt; 24 h, rt

1.3 Solvents: Toluene ; 24 h, rt

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1 Catalysts: Copper(II) triflate Solvents: Dichloromethane ; 0 °C; 6 h, rt

Referentie

- Discovery of aryl-substituted indole and indoline derivatives as RORγt agonists, European Journal of Medicinal Chemistry, 2019, 182,

Synthetic Routes 3

Reactievoorwaarden

1.1 Reagents: Copper(II) triflate Solvents: Dichloromethane ; rt → 0 °C; 30 min, 0 °C; 1 h, 0 °C → rt; overnight, rt

Referentie

- Novel indole derivatives as inhibitors hepatitis C virus replication and their preparation and use in the treatment of hepatitis C infection, World Intellectual Property Organization, , ,

Synthetic Routes 4

Reactievoorwaarden

1.1 Reagents: Aluminum chloride Solvents: Anisole

Referentie

- Studies toward the total synthesis of (+/-)-chartelline C and (-)-platensimycin, 2008, , 69(9),

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Raw materials

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Preparation Products

ethyl 2-(6-bromo-1H-indol-3-yl)acetate Gerelateerde literatuur

-

Soumen Saha,Ram Kinkar Roy,Sourav Pal Phys. Chem. Chem. Phys., 2010,12, 9328-9338

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

Gerelateerde categorieën

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen indolen en afgeleiden indol-3-acetaatzuurderivaten

- Oplosmiddelen en organische chemicaliën organische verbindingEN organische heterocyclische verbindingen indolen en afgeleiden Indolylkoolzuurzuren en derivaten indol-3-acetaatzuurderivaten

919295-79-7 (ethyl 2-(6-bromo-1H-indol-3-yl)acetate) Gerelateerde producten

- 2171739-03-8(1-(3-Oxobutanoyl)azetidine-2-carboxamide)

- 200879-81-8(Ethyl 2-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)nicotinate)

- 2138353-23-6(methyl 2-(2-cyclobutyl-2-oxoethyl)-3-oxohexanoate)

- 1261622-99-4(4-Chloro-3'-(trifluoromethoxy)biphenyl-3-carboxaldehyde)

- 2228371-99-9(2-methyl-4-2-(methylsulfanyl)phenylbutan-2-amine)

- 944897-11-4(5-(2-bromophenyl)-4H-1,2,4-triazol-3-ylmethanamine)

- 686772-80-5(3-(4-ethoxyphenyl)-2-(2-oxo-2-phenylethyl)sulfanyl-3H,4H,6H,7H-thieno3,2-dpyrimidin-4-one)

- 1219804-30-4(Modafinil-D10)

- 1423026-22-5(2-(1,3-dimethyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetic acid hydrochloride)

- 84801-18-3(12-Tridecenyl acetate)

Aanbevolen leveranciers

Amadis Chemical Company Limited

(CAS:919295-79-7)ethyl 2-(6-bromo-1H-indol-3-yl)acetate

Zuiverheid:99%

Hoeveelheid:1g

Prijs ($):605.0